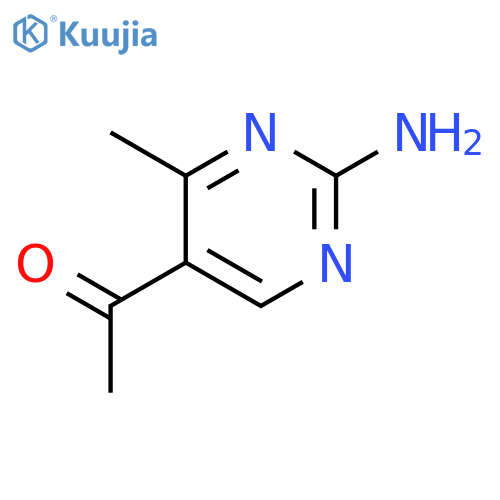

Cas no 66373-25-9 (5-Acetyl-2-amino-4-methylpyrimidine)

66373-25-9 structure

商品名:5-Acetyl-2-amino-4-methylpyrimidine

5-Acetyl-2-amino-4-methylpyrimidine 化学的及び物理的性質

名前と識別子

-

- 5-Acetyl-2-amino-4-methylpyrimidine

- 1-(2-amino-4-methylpyrimidin-5-yl)ethanone

- 1-(2-Amino-4-methyl-5-pyrimidinyl)ethanone

- 1-(2-Amino-4-methyl-pyrimidin-5-yl)-aethanon

- 1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one

- 1-(2-amino-4-methyl-pyrimidin-5-yl)-ethanone

- 5-Acetyl-4-methyl-2-amino-pyrimidin

- 5-acetyl-4-methyl-2-aminopyrimidine

- acetyl-5 amino-2 methyl-4 pyrimidine

- 2-Amino-4-methyl-5-pyrimidyl methyl ketone

- BCP28023

- AKOS002675870

- EN300-36395

- 5-acetyl-2-Amino-4-methypyrimidine

- CCG-44967

- AC-33860

- BDBM50354819

- CHEMBL1834389

- DTXSID10332703

- HMS550M08

- MFCD00052621

- SB55601

- FT-0605501

- 1-(2-amino-4-methyl-pyrimidin-5-yl)ethanone;5-ACETYL-2-AMINO-4-METHYLPYRIMIDINE

- SCHEMBL9956934

- 66373-25-9

- CS-0199792

- Ethanone,1-(2-amino-4-methyl-5-pyrimidinyl)-

- Maybridge1_003264

- SR-01000634765-1

- 1-(2-amino-4-methyl-pyrimidin-5-yl)ethanone

- Z362844336

- 1-(2-Amino-4-methyl-5-pyrimidinyl)ethanone #

- AS-5429

- A835440

- DB-054919

-

- MDL: MFCD00052621

- インチ: InChI=1S/C7H9N3O/c1-4-6(5(2)11)3-9-7(8)10-4/h3H,1-2H3,(H2,8,9,10)

- InChIKey: LWZQQJIAMSDELT-UHFFFAOYSA-N

- ほほえんだ: CC1=NC(=N)NC=C1C(=O)C

計算された属性

- せいみつぶんしりょう: 151.07500

- どういたいしつりょう: 151.075

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.9A^2

- ひょうめんでんか: 0

- 互変異性体の数: 21

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- 色と性状: 固体。

- 密度みつど: 1.2

- ゆうかいてん: 226-227 °C

- ふってん: 356.2°C at 760 mmHg

- フラッシュポイント: 169.2°C

- 屈折率: 1.573

- PSA: 68.87000

- LogP: 1.15100

- ようかいせい: まだ確定していません。

5-Acetyl-2-amino-4-methylpyrimidine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315;H319;H335

- 警告文: P261;P280;P305+P351+P338;P304+P340;P405;P501

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- ちょぞうじょうけん:2-8 °C

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

5-Acetyl-2-amino-4-methylpyrimidine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

5-Acetyl-2-amino-4-methylpyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-5429-100MG |

1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one |

66373-25-9 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| Enamine | EN300-36395-10.0g |

1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one |

66373-25-9 | 95.0% | 10.0g |

$253.0 | 2025-03-18 | |

| Enamine | EN300-36395-0.5g |

1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one |

66373-25-9 | 95.0% | 0.5g |

$27.0 | 2025-03-18 | |

| Enamine | EN300-36395-25.0g |

1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one |

66373-25-9 | 95.0% | 25.0g |

$604.0 | 2025-03-18 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20262-1g |

5-Acetyl-2-amino-4-methylpyrimidine, 97% |

66373-25-9 | 97% | 1g |

¥1103.00 | 2023-02-25 | |

| Key Organics Ltd | AS-5429-20MG |

1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one |

66373-25-9 | >90% | 0mg |

£76.00 | 2023-04-20 | |

| Key Organics Ltd | AS-5429-50MG |

1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one |

66373-25-9 | >90% | 50mg |

£102.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D766263-10g |

5-Acetyl-2-amino-4-methylpyrimidine |

66373-25-9 | 97% | 10g |

$215 | 2023-09-04 | |

| Chemenu | CM363257-1g |

5-Acetyl-2-amino-4-methylpyrimidine |

66373-25-9 | 95%+ | 1g |

$151 | 2023-02-02 | |

| Alichem | A089008020-5g |

5-Acetyl-2-amino-4-methylpyrimidine |

66373-25-9 | 95% | 5g |

$239.76 | 2023-09-01 |

5-Acetyl-2-amino-4-methylpyrimidine 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

66373-25-9 (5-Acetyl-2-amino-4-methylpyrimidine) 関連製品

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

推奨される供給者

atkchemica

(CAS:66373-25-9)5-Acetyl-2-amino-4-methylpyrimidine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ